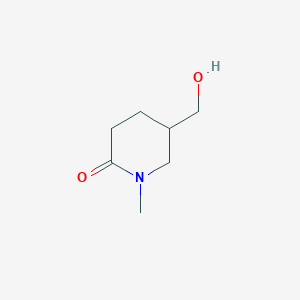

5-(Hydroxymethyl)-1-methylpiperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

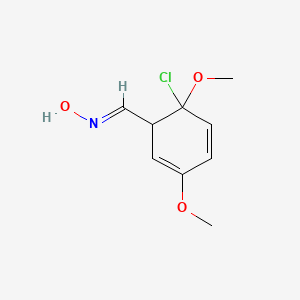

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .

Molecular Structure Analysis

The molecular structure of HMF has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . The FTIR data support a reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .

Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol−1 . It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C at 1 mbar . The density of HMF is 1.243 g/mL at 25 °C .

科学的研究の応用

- Conversion of Biomass : HMP derivatives can be derived from biomass, making them attractive for sustainable chemistry. Researchers investigate their role in converting lignocellulosic materials into valuable chemicals .

- Electrochemical Conversions : HMP participates in electrochemical reactions, such as oxidation and reduction. Researchers explore its potential in energy storage devices like batteries and supercapacitors .

- HMF as a Precursor : HMP is a precursor for 5-hydroxymethylfurfural (HMF), which can be produced from biomass. HMF serves as a potential biofuel precursor due to its non-toxic and renewable nature .

Catalysis and Green Chemistry

Electrochemistry and Energy Storage

Biofuel Production

References:

- Lewkowski, J. (2001). Synthesis, Chemistry, and Applications of 5-Hydroxymethylfurfural and Its Derivatives. ARKIVOC, 17-54Read more .

- Production of 5-Hydroxymethylfurfural Derived Cassava … - Scientific.NetRead more .

- An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2 … - MDPIRead more .

- Mechanistic studies on the formation of 5-hydroxymethylfurfural from … - De GruyterRead more .

- Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5 … - MDPIRead more .

将来の方向性

HMF is considered as a versatile platform molecule, which can play a key role in the production of biomass-derived intermediates . It has been considered as a promising compound for advanced biorefineries through the reductive etherification of HMF . Moreover, the electrocatalytic conversion of HMF has been considered as an environmentally benign alternative .

作用機序

Target of Action

The primary targets of 5-(Hydroxymethyl)-1-methylpiperidin-2-one are muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . The inhibition of muscarinic receptors by 5-(Hydroxymethyl)-1-methylpiperidin-2-one disrupts this pathway, leading to changes in urinary bladder contraction and salivation .

Pharmacokinetics

After oral administration, 5-(Hydroxymethyl)-1-methylpiperidin-2-one is rapidly and extensively metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits a high specificity for muscarinic receptors, contributing significantly to the therapeutic effect .

Result of Action

The molecular and cellular effects of 5-(Hydroxymethyl)-1-methylpiperidin-2-one’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, which can help manage conditions like overactive bladder syndrome .

Action Environment

The action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpiperidin-2-one can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Furthermore, factors such as pH and temperature can impact the stability of the compound .

特性

IUPAC Name |

5-(hydroxymethyl)-1-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-6(5-9)2-3-7(8)10/h6,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAIZUMEBMLVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1780429-54-0 |

Source

|

| Record name | 5-(hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)